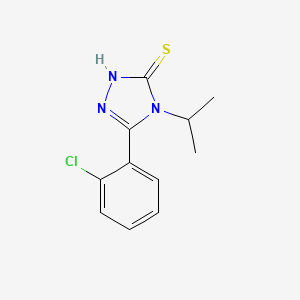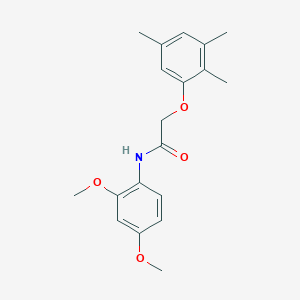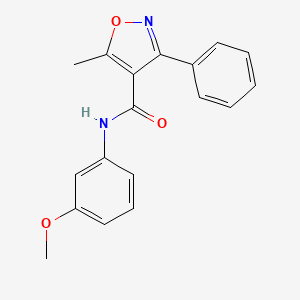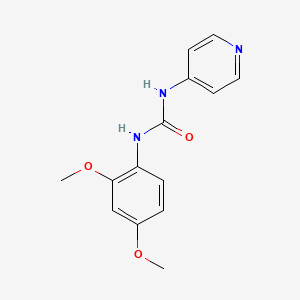
cyclopentanone (3-nitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone (3-nitrophenyl)hydrazone (CPNH) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CPHN is a yellow crystalline solid that is soluble in polar solvents such as ethanol and methanol. In
Wirkmechanismus
The mechanism of action of CPHN is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation is accompanied by a change in the optical and electronic properties of CPHN, which can be used for the detection of metal ions.
Biochemical and Physiological Effects:
CPHN has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. It has also been studied for its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPHN is its stability, which makes it suitable for use in various experiments. It is also relatively easy to synthesize, which makes it accessible to researchers. However, CPHN has some limitations, including its low solubility in non-polar solvents and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of CPHN. One potential area of research is the development of CPHN-based sensors for the detection of metal ions in various environments. Another potential area of research is the synthesis of CPHN-based metal complexes for use as catalysts in various chemical reactions. Additionally, the potential therapeutic applications of CPHN should be further explored, particularly in the treatment of diseases associated with oxidative stress and inflammation.
Conclusion:
CPHN is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Its stability and accessibility make it suitable for use in various experiments, and its potential therapeutic applications make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of CPHN and to explore its potential applications in various fields.
Synthesemethoden
CPHN can be synthesized through the reaction between cyclopentanone and 3-nitrophenylhydrazine in the presence of a catalyst such as acetic acid. The reaction takes place under reflux conditions and produces CPHN as a yellow crystalline solid. The purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
CPHN has been extensively studied in the field of chemistry and biochemistry due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic and biological activities. CPHN has also been used as a fluorescent probe for the detection of metal ions such as copper and mercury.
Eigenschaften
IUPAC Name |
N-(cyclopentylideneamino)-3-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-14(16)11-7-3-6-10(8-11)13-12-9-4-1-2-5-9/h3,6-8,13H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREPZCLZMZNQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=CC(=CC=C2)[N+](=O)[O-])C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylideneamino)-3-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)
![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)


methanone](/img/structure/B5811631.png)
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)


